molecular formula C13H9ClF2S B7997453 1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene CAS No. 1443312-78-4

1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7997453
CAS No.: 1443312-78-4
M. Wt: 270.73 g/mol
InChI Key: XWUBRQHSHMQIHW-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with chloro (Cl), fluoro (F), and a sulfanylmethyl group linked to a 3-fluorophenyl ring. This structure combines electron-withdrawing substituents (Cl, F) with a sulfur-containing bridge, which may confer unique electronic and steric properties. Such compounds are often explored in pharmaceuticals and agrochemicals due to the bioactivity of sulfur and fluorine moieties .

Properties

IUPAC Name

2-chloro-1-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-12-6-9(4-5-13(12)16)8-17-11-3-1-2-10(15)7-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUBRQHSHMQIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=CC(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201185281
Record name Benzene, 2-chloro-1-fluoro-4-[[(3-fluorophenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443312-78-4
Record name Benzene, 2-chloro-1-fluoro-4-[[(3-fluorophenyl)thio]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443312-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-chloro-1-fluoro-4-[[(3-fluorophenyl)thio]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201185281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the chlorine atom with a different substituent.

    Oxidation and Reduction: The sulfur atom in the sulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also modify the sulfur-containing group.

    Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction or Sonogashira coupling, to form more complex molecules.

Common reagents for these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: Researchers are exploring its potential as a building block for drug development, particularly for compounds targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene depends on its application. In organic synthesis, its reactivity is primarily due to the presence of halogen and sulfur substituents, which can participate in various chemical reactions. In medicinal chemistry, the compound’s effects would depend on its interaction with biological targets, such as enzymes or receptors, through binding or inhibition mechanisms.

Comparison with Similar Compounds

Fluorophenyl Sulfanyl Derivatives

Example Compound : Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Structural Similarities : Both compounds include fluorophenyl groups and sulfur linkages.
  • Key Differences : The target compound lacks the pyrimidine-thiazole fused ring system but retains a simpler benzene scaffold.
  • Crystal Structure Insights: The analog in exhibits a half-chair pyrimidine ring with axial 3-fluorophenyl placement. Dihedral angles between the thiazole and fluorophenyl rings are 84.8° (3-fluorophenyl) and 9.6° (4-fluorophenyl). Weak C–H···F and C–H···O hydrogen bonds form zigzag chains, while π–π stacking (centroid distance: 3.76 Å) stabilizes the lattice .

Chlorophenyl Derivatives

Example Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

  • Structural Similarities : Sulfanyl linkages and halogenated aryl groups.
  • Key Differences : The pyrazole ring and trifluoromethyl group in the analog introduce different electronic effects compared to the target compound’s benzene core.
  • Bond Geometry :
    • The analog’s sulfur atom connects to a chlorophenyl group (C6–S1 bond) and a pyrazole ring (S1–C4 bond), with bond angles varying between 95°–110° .
    • Prediction for Target Compound : The benzene ring’s planarity may result in more rigid bond angles compared to heterocyclic systems.

Substituent Position and Conformation

Example Data : 1,3-Dichloro-5-(3-chlorophenyl)benzene ()

  • Conformational Impact : Meta-substitution on the benzene ring (as in the target compound) can create steric clashes, influencing solubility and reactivity.

Data Table: Structural and Crystallographic Comparison

Compound Name Substituents Dihedral Angles (°) Key Interactions
Target Compound Cl, F, (3-FC6H4)SCH2- N/A* Predicted C–H···F, π–π
Ethyl thiazolo-pyrimidine () 3-FC6H4, 4-FC6H4, thiazole, pyrimidine 84.8, 9.6 C–H···F/O, π–π (3.76 Å)
5-(3-Chlorophenylsulfanyl) pyrazole () 3-ClC6H4, CF3, pyrazole 95–110 (bond angles) N/A (data limited)

Biological Activity

1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C13H9ClF2S
  • CAS Number : 1443312-65-9

The compound's structure includes a benzene ring substituted with chlorine, fluorine, and a sulfanylmethyl group, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

  • Covalent Bond Formation : The sulfanylmethyl group can form covalent bonds with nucleophilic sites on target proteins, altering their function.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects against certain diseases.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including:

  • Suzuki-Miyaura Coupling Reaction : This method utilizes palladium catalysts to form carbon-carbon bonds under mild conditions, making it suitable for constructing complex organic molecules.

The compound has applications in:

  • Pharmaceutical Development : Investigating derivatives for potential therapeutic applications.
  • Chemical Research : Serving as a building block for synthesizing other biologically active compounds.

Data Table: Biological Activity Overview

Activity Type Description Potential Applications
AntiviralInhibits viral replication by targeting proteasesDrug development for viral infections
Enzyme InhibitionAlters enzyme function via covalent bondingTherapeutics in metabolic disorders
Chemical SynthesisIntermediate in organic synthesisProduction of specialty chemicals

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